molecular formula C8H17NO B2832355 (2S)-2-(Oxan-3-yl)propan-1-amine CAS No. 2248216-73-9

(2S)-2-(Oxan-3-yl)propan-1-amine

Cat. No. B2832355
CAS RN: 2248216-73-9
M. Wt: 143.23
InChI Key: IMASEMXPVHULRJ-GVHYBUMESA-N
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Description

(2S)-2-(Oxan-3-yl)propan-1-amine, also known as (S)-3-amino-1-(oxan-3-yl)propan-2-ol, is a chiral amine that has received significant attention in recent years due to its potential applications in the pharmaceutical industry. This molecule is a derivative of propanolamine, which is commonly used as a decongestant and bronchodilator. The synthesis of (2S)-2-(Oxan-3-yl)propan-1-amine is a complex process that involves several steps, but the resulting product has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-3-yl)propan-1-amine is not fully understood, but it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions. This molecule can also act as a ligand in metal-catalyzed reactions, which can influence the outcome of these reactions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of (2S)-2-(Oxan-3-yl)propan-1-amine. However, it has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in pharmaceutical applications.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(Oxan-3-yl)propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, which can be used to produce enantiomerically pure compounds. This molecule can also act as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules. However, one limitation of using (2S)-2-(Oxan-3-yl)propan-1-amine is the complexity of its synthesis, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of (2S)-2-(Oxan-3-yl)propan-1-amine. One potential application is in the development of new drugs, particularly those that require enantiomerically pure compounds. This molecule can also be used as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-(Oxan-3-yl)propan-1-amine and its potential applications in the pharmaceutical industry.

Synthesis Methods

The synthesis of (2S)-2-(Oxan-3-yl)propan-1-amine involves the reaction of oxirane with propanolamine in the presence of a catalyst. The reaction proceeds through an opening of the oxirane ring, followed by a nucleophilic attack by the amine group of propanolamine. The resulting product is a chiral amine that can be isolated and purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

(2S)-2-(Oxan-3-yl)propan-1-amine has shown potential applications in the pharmaceutical industry, particularly in the development of new drugs. This molecule has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds. It has also been investigated for its potential as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules.

properties

IUPAC Name

(2S)-2-(oxan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMASEMXPVHULRJ-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Oxan-3-yl)propan-1-amine

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